

# Reactive Green 19 chemical structure and properties

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## Compound of Interest

Compound Name: Reactive Green 19

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## Reactive Green 19: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

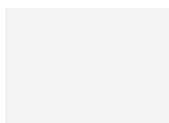
### Abstract

**Reactive Green 19** is a synthetic, poly-aromatic sulfonated azo dye that has found significant utility beyond the textile industry, emerging as a valuable tool in biochemical and pharmaceutical research. Its unique chemical structure allows for specific interactions with a variety of proteins, making it an effective ligand for affinity chromatography and a potential modulator of enzyme activity. This technical guide provides an in-depth overview of the chemical and physical properties of **Reactive Green 19**, detailed experimental protocols for its application in protein purification, and a discussion of its role in enzyme kinetics.

### Chemical Structure and Physicochemical Properties

**Reactive Green 19** is a complex molecule characterized by a multi-ring aromatic structure, multiple sulfonate groups, and reactive dichlorotriazine moieties. These features contribute to its vibrant green color, high water solubility, and its ability to form covalent bonds with hydroxyl-containing matrices and interact with the active sites of various proteins.

A visual representation of the chemical structure of **Reactive Green 19** is provided below.



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**Figure 1:** Chemical Structure of **Reactive Green 19**.

The key physicochemical properties of **Reactive Green 19** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	hexasodium;(6E)-4-amino-3- [[4-[[4-chloro-6-(3- sulfonatoanilino)-1,3,5-triazin- 2-yl]amino]-2- sulfonatophenyl]diazenyl]-6- [[4-[[4-chloro-6-(3- sulfonatoanilino)-1,3,5-triazin- 2-yl]amino]-2- sulfonatophenyl]hydrazinyliden e]-5-oxonaphthalene-2,7- disulfonate	[1]
CAS Number	61931-49-5	[1]
Molecular Formula	C40H23Cl2N15Na6O19S6	[2][3]
Molecular Weight	1418.93 g/mol	[2][3]
Appearance	Dark green to black powder	[2]
Solubility in Water	120 g/L at 20°C, 150 g/L at 50°C	[3]
Hydrogen Bond Donor Count	6	[4]
Hydrogen Bond Acceptor Count	34	[4]
Rotatable Bond Count	12	[4]

## Applications in Protein Purification: Dye-Ligand Affinity Chromatography

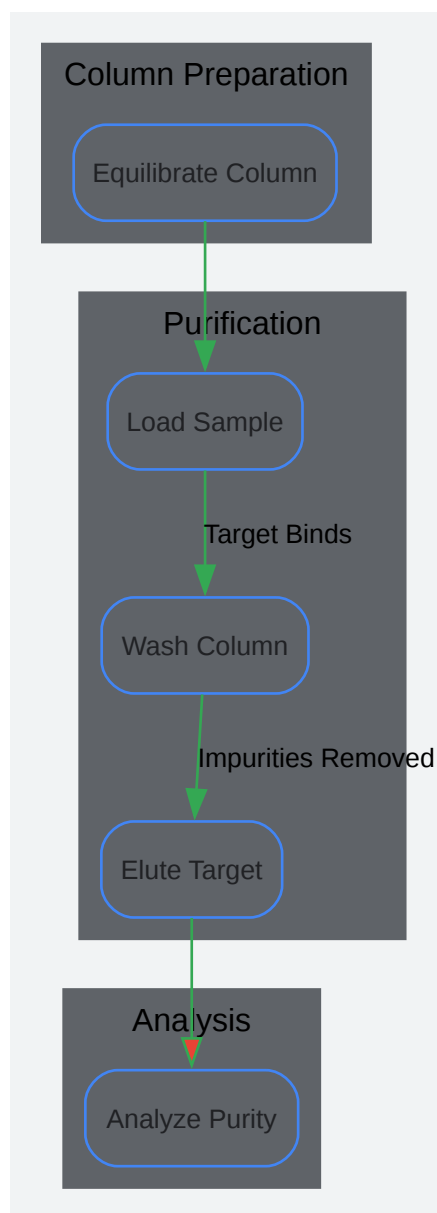
The structural complexity of **Reactive Green 19**, particularly its triazine ring and polyaromatic system, allows it to act as a pseudo-affinity ligand, mimicking the binding of biological cofactors like NAD<sup>+</sup> or ATP to the active sites of various enzymes.[2] This property is exploited in dye-ligand affinity chromatography for the purification of a wide range of proteins.

### Principles of Reactive Green 19 Affinity Chromatography

Dye-ligand affinity chromatography is a powerful protein purification technique that utilizes the specific binding interaction between a dye molecule, immobilized on a solid support, and the target protein.[5] The process involves three main stages:

- **Equilibration:** The chromatography column, containing a solid matrix (e.g., sepharose, agarose) to which **Reactive Green 19** is covalently bound, is equilibrated with a binding buffer. This buffer is optimized to promote the binding of the target protein to the immobilized dye.
- **Sample Application and Washing:** The crude protein sample is loaded onto the column. The target protein binds to the **Reactive Green 19** ligand, while unbound proteins and contaminants are washed away with the binding buffer.
- **Elution:** The bound protein is recovered by changing the buffer conditions to disrupt the protein-dye interaction. This is typically achieved by increasing the ionic strength of the buffer (e.g., with a high concentration of salt like NaCl or KCl) or by introducing a competing molecule that has a higher affinity for the dye or the protein.

The general workflow for protein purification using **Reactive Green 19** affinity chromatography is illustrated in the following diagram.



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**Figure 2:** Workflow of Dye-Ligand Affinity Chromatography.

## Experimental Protocol: Purification of Glutathione Reductase

This protocol provides a general guideline for the purification of glutathione reductase from a cell lysate using a **Reactive Green 19**-agarose column.

Materials:

- **Reactive Green 19**-Agarose column
- Cell lysate containing glutathione reductase
- Binding Buffer: 20 mM Tris-HCl, pH 7.5
- Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
- Spectrophotometer
- Protein assay reagents (e.g., Bradford or BCA)
- SDS-PAGE equipment and reagents

Methodology:

- **Column Equilibration:** Equilibrate the **Reactive Green 19**-Agarose column with 5-10 column volumes of Binding Buffer.
- **Sample Loading:** Load the clarified cell lysate onto the column at a flow rate of approximately 1 mL/min. Collect the flow-through for analysis.
- **Washing:** Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance of the eluate at 280 nm returns to baseline. This step removes unbound proteins.
- **Elution:** Elute the bound glutathione reductase from the column by applying the Elution Buffer. Collect fractions of 1-2 mL.
- **Analysis:**
  - Measure the protein concentration of the collected fractions using a standard protein assay.
  - Assay the fractions for glutathione reductase activity.
  - Analyze the purity of the eluted fractions by SDS-PAGE.

## Interaction with Enzymes: A Tool for Kinetic Studies

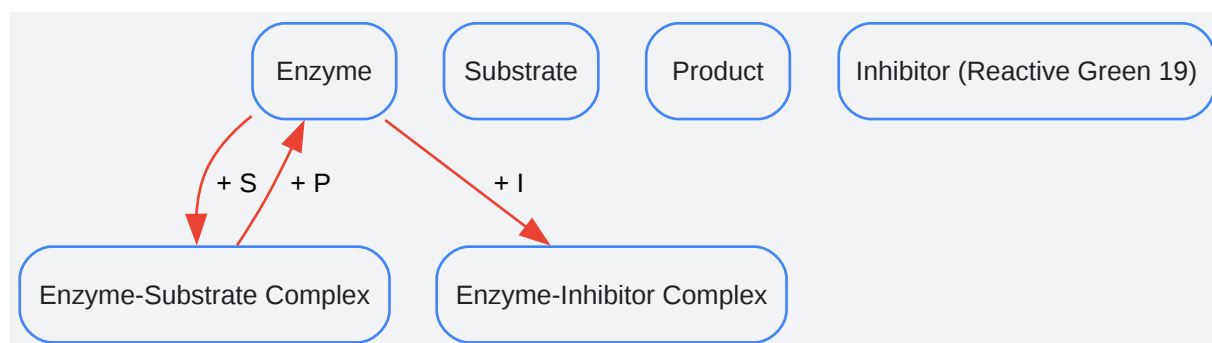
Beyond its use in purification, **Reactive Green 19** can serve as a tool to study enzyme kinetics. Its ability to bind to the active sites of certain enzymes can lead to inhibition, providing insights into the enzyme's mechanism of action.

## Principles of Enzyme Inhibition by Reactive Green 19

**Reactive Green 19** typically acts as a competitive or non-competitive inhibitor.

- **Competitive Inhibition:** The dye binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
- **Non-competitive Inhibition:** The dye binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

The interaction between an enzyme and an inhibitor like **Reactive Green 19** can be represented by the following signaling pathway diagram.



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**Figure 3:** Enzyme Inhibition by **Reactive Green 19**.

## Experimental Protocol: Determining the Inhibition Kinetics of an Enzyme

This protocol outlines a general method for determining the type and extent of enzyme inhibition by **Reactive Green 19**.

#### Materials:

- Purified enzyme of interest
- Substrate for the enzyme
- **Reactive Green 19** solution of known concentration
- Assay buffer specific to the enzyme
- Spectrophotometer or other appropriate detection instrument

#### Methodology:

- Enzyme Activity Assay: Establish a standard assay to measure the initial velocity of the enzyme-catalyzed reaction in the absence of the inhibitor.
- Inhibition Studies:
  - Perform the enzyme activity assay in the presence of varying concentrations of **Reactive Green 19**, while keeping the substrate concentration constant.
  - Repeat the assays with different fixed concentrations of the substrate and varying concentrations of **Reactive Green 19**.
- Data Analysis:
  - Plot the initial reaction velocity against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot).
  - Generate a Lineweaver-Burk plot (double reciprocal plot) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant ( $K_i$ ).

## Conclusion

**Reactive Green 19** is a versatile and cost-effective tool for researchers in the life sciences. Its well-defined chemical properties and its ability to interact specifically with a range of proteins

make it an invaluable ligand for affinity chromatography and a useful probe for studying enzyme kinetics. The protocols and information provided in this guide serve as a starting point for the application of **Reactive Green 19** in various research and development settings. As with any experimental technique, optimization of the described protocols for specific applications is highly recommended to achieve the best results.

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